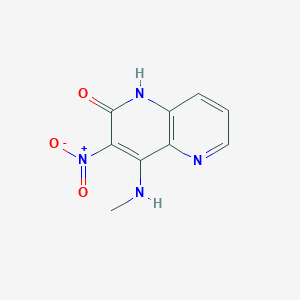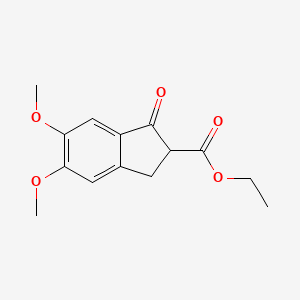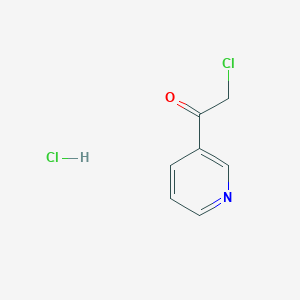
2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride
Vue d'ensemble
Description
“2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride” is a chemical compound with the CAS Number: 61889-48-3 . It has a molecular weight of 192.04 . The IUPAC name for this compound is 2-chloro-1-(3-pyridinyl)ethanone hydrochloride .
Synthesis Analysis
The synthesis of “2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride” involves the use of hydrogen chloride and N-chloro-succinimide in diethyl ether and acetic acid . The reaction yields a white solid .Molecular Structure Analysis
The molecular formula of “2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride” is C7H7Cl2NO . The InChI Code is 1S/C7H6ClNO.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H .Physical And Chemical Properties Analysis
“2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride” is a solid at room temperature . . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis and Material Science Applications A study by Hussein et al. (2019) developed a method for synthesizing poly-functionalized nicotinonitriles with pyrene and/or fluorene moieties. This approach, involving a four-component condensation reaction, enables the formation of C–C and C–N bonds under metal-free conditions, indicating potential applications in material science due to the strong blue-green fluorescence emission of the synthesized compounds (Hussein, El Guesmi, & Ahmed, 2019).
Antimicrobial Activity Research by Salimon, Salih, and Hussien (2011) synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, demonstrating significant antimicrobial activity. The compound's structure was supported by IR, NMR, MS spectroscopic, and elemental analysis, indicating its potential in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Catalysis and Organic Synthesis The synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone by Sun et al. (2007) for creating NNN tridentate ligands shows the compound's relevance in catalysis. This work highlights its application in forming complexes with iron(II) and cobalt(II) dichloride, showing promise in ethylene reactivity, including oligomerization and polymerization (Sun et al., 2007).
Molecular Structure Analysis Percino et al. (2006) investigated the molecular and crystal structure of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, providing insights into its instability and conversion back to its diketone form. This study contributes to the understanding of the chemical behavior and stability of related compounds (Percino, Chapela, Romero, Rodríguez-Barbarín, & Meléndez-Bustamante, 2006).
Chemical Modification and Biological Activities Ankati and Biehl (2010) explored microwave-assisted synthesis for producing various 2-amino derivatives, showcasing the versatility of 1-(2-chloropyridin-3-yl)ethanone in chemical modifications. This work underscores the potential for generating compounds with varied biological activities, including isothiazolo[5,4-b]pyridine derivatives (Ankati & Biehl, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-1-pyridin-3-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIUDEUWYGBHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470249 | |
| Record name | 2-Chloro-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride | |
CAS RN |
61889-48-3 | |
| Record name | Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61889-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 77639 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061889483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

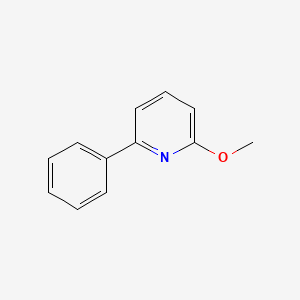

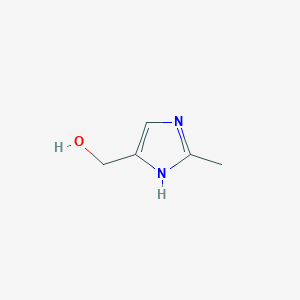
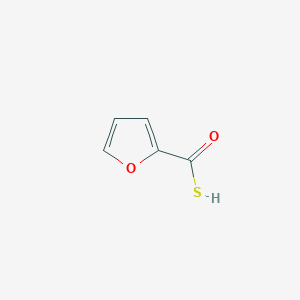
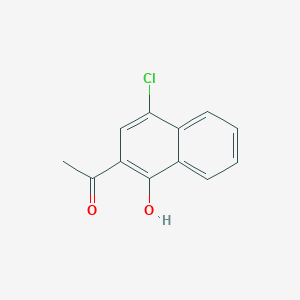
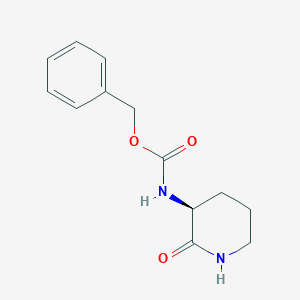
![4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1354228.png)
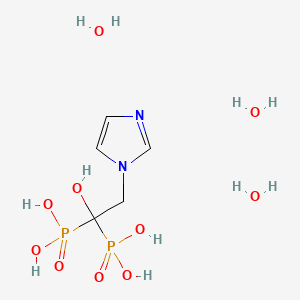
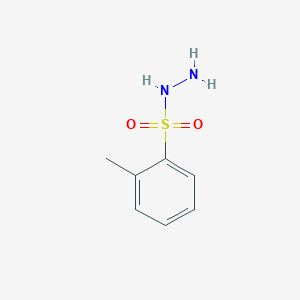


![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)
